2-Amino-3-ethylbenzamide

Lipophilicity Drug-likeness Lead optimization

2-Amino-3-ethylbenzamide (CAS 437998-33-9) is a critical 2-aminobenzamide building block for medicinal chemistry. Its ortho-amino and meta-ethyl substitution yields a distinct profile (XLogP3 1.5, TPSA 69.1 Ų) versus the parent or N-ethyl isomer, enabling precise SAR exploration of HDAC zinc-binding and kinase hydrophobic pockets. This regiospecific precursor uniquely delivers 8-ethyl quinazolinones for structure-based design. Ensure your procurement specifies this exact isomer to maintain assay integrity and synthetic reproducibility.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 437998-33-9
Cat. No. B13128210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethylbenzamide
CAS437998-33-9
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)C(=O)N)N
InChIInChI=1S/C9H12N2O/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
InChIKeyOYGQSZAOESMJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethylbenzamide (CAS 437998-33-9): Structural Identity, Class Placement, and Procurement Context


2-Amino-3-ethylbenzamide (CAS 437998-33-9) is a disubstituted benzamide building block bearing an ortho-amino group and a meta-ethyl substituent on the phenyl ring (C₉H₁₂N₂O, MW 164.20 g/mol) [1]. It belongs to the 2-aminobenzamide chemotype—a privileged scaffold in medicinal chemistry recognized for zinc-chelating capacity in histone deacetylase (HDAC) inhibition, metal-sensing fluorescence probe design, and as a precursor for quinazolinone heterocycle synthesis [2]. Unlike the unsubstituted parent 2-aminobenzamide or the N-ethyl variant (2-amino-N-ethylbenzamide), the combination of ring-based ortho-amino and meta-ethyl substitution yields a distinct physicochemical profile with computed XLogP3 of 1.5 and topological polar surface area (TPSA) of 69.1 Ų, positioning it as a moderately lipophilic, hydrogen-bond-competent intermediate for fragment-based library construction and target-specific SAR exploration [1][3].

Why 2-Amino-3-ethylbenzamide Cannot Be Interchanged with Unsubstituted or N-Alkylated Benzamide Analogs


Procurement decisions that treat 2-aminobenzamide derivatives as interchangeable building blocks ignore quantifiable differences in lipophilicity, hydrogen-bonding surface area, and conformational freedom that directly affect downstream synthetic utility and biological profile. The 3-ethyl substituent on the target compound raises computed XLogP3 by 1.1 log units relative to the unsubstituted parent 2-aminobenzamide (1.5 vs. 0.4) and by 0.5 log units versus the 3-methyl analog (1.5 vs. 1.0), altering partitioning behavior in both reaction media and biological compartments [1][2]. Critically, the ring-ethyl isomer (2-amino-3-ethylbenzamide) retains a TPSA of 69.1 Ų compared to only 55.1 Ų for the N-ethyl constitutional isomer (2-amino-N-ethylbenzamide), a 14 Ų difference that impacts passive membrane permeability and aqueous solubility in lead optimization campaigns [1][3]. Additionally, the ortho-amino group on the target enables intramolecular hydrogen bonding with the carboxamide carbonyl, a structural feature absent in 3- or 4-amino positional isomers, which fundamentally alters the zinc-chelating geometry required for HDAC target engagement [4]. These three factors—lipophilicity, TPSA, and ortho-amino-carboxamide geometry—mean that substituting a close analog without re-optimizing the synthetic route or biological assay can yield misleading structure-activity conclusions.

Quantitative Differentiation Evidence for 2-Amino-3-ethylbenzamide Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3): 2-Amino-3-ethylbenzamide vs. Unsubstituted, 3-Methyl, and N-Ethyl Analogs

The 3-ethyl substituent confers a computed XLogP3 of 1.5 for 2-amino-3-ethylbenzamide, representing a +1.1 log unit increase over unsubstituted 2-aminobenzamide (XLogP3 = 0.4), a +0.5 log unit increase over 2-amino-3-methylbenzamide (XLogP3 = 1.0), and a +0.6 log unit increase over 2-amino-N-ethylbenzamide (XLogP3 = 0.9) [1][2][3]. This quantifies the incremental lipophilicity contributed by ring-ethyl versus ring-methyl and by ring-ethyl versus N-ethyl substitution patterns.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Divergence: Ring-Ethyl vs. N-Ethyl Constitutional Isomers

2-Amino-3-ethylbenzamide retains a TPSA of 69.1 Ų, identical to unsubstituted 2-aminobenzamide (69.1 Ų) and 2-amino-3-methylbenzamide (69.1 Ų), whereas the N-ethyl constitutional isomer 2-amino-N-ethylbenzamide shows a markedly reduced TPSA of 55.1 Ų [1][2]. This 14.0 Ų difference arises because N-alkylation of the carboxamide eliminates one hydrogen bond donor while ring alkylation leaves the primary amide H₂N–C(=O) donor–acceptor pair intact.

Polar surface area Permeability Constitutional isomerism

Meta-Substituent Tolerance in ortho-Amino Benzamide HDAC Inhibitor Design: Class-Level Guidance

Patent US 8,598,168 B2 (MethylGene) explicitly teaches that for ortho-amino benzamide HDAC inhibitors, 'substitutions at the ortho- and meta-positions relative to the amino group are detrimental to the potency of the inhibitors; however, some small substituents such as —CH₃, —F, or —OCH₃ can be tolerated to a certain extent' [1]. The —CH₂CH₃ (ethyl) group of 2-amino-3-ethylbenzamide represents the next incremental steric step beyond —CH₃. While no direct IC₅₀ comparison between the 3-ethyl and 3-methyl variants was identified in published HDAC assays, the patent's explicit enumeration of methyl as the upper boundary of tolerated meta substituents provides a clear SAR context: the 3-ethyl compound serves as a probe to test the steric limit of the HDAC foot pocket tolerance, a purpose the 3-methyl analog cannot fulfill.

HDAC inhibition Zinc-binding group Structure-activity relationship

Rotatable Bond Count and Conformational Flexibility: 2-Amino-3-ethylbenzamide vs. Unsubstituted and 3-Methyl Analogs

2-Amino-3-ethylbenzamide possesses 2 rotatable bonds (the C–C bond of the ethyl group plus the carboxamide C–N bond), compared with 1 rotatable bond for both unsubstituted 2-aminobenzamide and 2-amino-3-methylbenzamide [1][2][3]. The second rotatable bond introduces an additional torsional degree of freedom that expands the compound's conformational ensemble, which can be advantageous for induced-fit target binding but may incur an entropic penalty in rigid binding sites.

Conformational flexibility Rotatable bonds Molecular recognition

3-Substituted Benzamide Scaffold as Privileged Kinase Inhibitor Motif: Class-Level Support for the 3-Ethyl Substitution Pattern

A structure-activity relationship study by Horio et al. (Bioorg. Med. Chem. Lett. 2007) demonstrated that 3-substituted benzamide derivatives exhibit dual inhibitory activity against Abl and Lyn protein tyrosine kinases, with molecular modeling and X-ray crystallography confirming that the 3-substituent occupies a conserved hydrophobic pocket in both kinases [1]. Separately, a J. Med. Chem. 2009 study (PMC3148848, Table 1) reported that the position of methyl substitution on benzamide derivatives dramatically affects enzyme inhibitory IC₅₀: 2-Me (8.7 μM), 3-Me (14.8 μM), and 4-Me (29.1 μM), establishing that meta (3-position) substitution yields intermediate potency distinct from both ortho and para [2]. While 2-amino-3-ethylbenzamide itself was not directly tested in these studies, the 3-ethyl substitution pattern maps onto a validated pharmacophoric vector for kinase target engagement, distinguishing it from 2-substituted or 4-substituted benzamide isomers.

Kinase inhibition Abl/Lyn dual inhibitors 3-Substituted benzamides

Ortho-Amino Benzamide as a Synthetic Gateway to Quinazolinone Heterocycles: Unique Cyclization Competence

The ortho-amino benzamide motif is a well-established precursor for quinazolin-4(3H)-one synthesis via cyclocondensation with carboxylic acid derivatives or aldehydes [1][2]. 2-Amino-3-ethylbenzamide combines this cyclization-competent ortho-amino/carboxamide arrangement with a 3-ethyl substituent that, upon cyclization, becomes a substituent on the fused benzene ring of the quinazolinone core—directly influencing the electronic and steric properties of the resulting heterocycle. This is mechanistically inaccessible from 3- or 4-aminobenzamide positional isomers (which lack the ortho relationship) and from N-substituted 2-aminobenzamides (where carboxamide N-alkylation may interfere with cyclization regiochemistry).

Quinazolinone synthesis Heterocycle formation Building block utility

High-Impact Application Scenarios for 2-Amino-3-ethylbenzamide Grounded in Quantitative Differentiation Evidence


Fragment-Based HDAC Inhibitor Lead Generation Requiring Defined Meta-Position Steric Probing

Medicinal chemistry teams developing class I HDAC (HDAC1/2/3) inhibitors using the 2-aminobenzamide zinc-binding pharmacophore can employ 2-amino-3-ethylbenzamide as a fragment to systematically probe the steric tolerance of the enzyme foot pocket. The patent-established precedent that small meta substituents (—CH₃, —F, —OCH₃) are tolerated [1], combined with the target compound's incrementally larger ethyl group, enables an SAR campaign that maps the steric boundary: synthesize the 3-H, 3-F, 3-CH₃, and 3-CH₂CH₃ series and measure IC₅₀ shifts. The retained TPSA of 69.1 Ų ensures that zinc-binding geometry is not perturbed relative to the unsubstituted parent, isolating steric effects from changes in polarity [2].

Constitutional Isomer Pair Screening to Decouple Lipophilicity from Hydrogen-Bond Capacity in CNS vs. Peripheral Drug Design

Research programs optimizing for either CNS penetration or peripheral restriction can directly compare 2-amino-3-ethylbenzamide (TPSA = 69.1 Ų, XLogP3 = 1.5) with its N-ethyl constitutional isomer 2-amino-N-ethylbenzamide (TPSA = 55.1 Ų, XLogP3 = 0.9) [1][2]. This matched molecular pair isolates the effect of amide N-substitution vs. ring C-substitution on permeability and solubility while holding molecular formula (C₉H₁₂N₂O) and molecular weight (164.20 Da) constant. The 14 Ų TPSA difference and 0.6 log unit XLogP3 divergence between isomers provide a clean experimental system for testing computational permeability models and establishing compound-specific CNS MPO desirability scores.

Diversified Quinazolinone Library Synthesis with Regiospecific 8-Substitution

Synthetic chemistry groups constructing quinazolin-4(3H)-one-focused libraries can utilize 2-amino-3-ethylbenzamide as a cyclization precursor that installs an ethyl substituent specifically at the 8-position of the quinazolinone core—a substitution pattern inaccessible from 2-aminobenzamide, 2-amino-4-ethylbenzamide, or 2-amino-5-ethylbenzamide [1]. This regiospecificity is critical for structure-based design campaigns where the 8-position vector projects into a distinct subpocket of the target protein. The building block approach enables parallel synthesis of positional isomer libraries (5-, 6-, 7-, and 8-ethyl quinazolinones) using the corresponding 2-amino-x-ethylbenzamide precursors, with the 3-ethyl starting material uniquely delivering the 8-substituted product.

Kinase Inhibitor Fragment Screening Using 3-Substituted Benzamide Scaffolds with Pre-Validated Pharmacophoric Vector

Given the literature validation of 3-substituted benzamides as dual Abl/Lyn kinase inhibitor scaffolds [1] and the position-dependent potency hierarchy established for benzamide substituents (3-position yielding intermediate IC₅₀ between 2- and 4-substitution) [2], 2-amino-3-ethylbenzamide serves as a fragment for kinase-focused library enumeration. The 3-ethyl group occupies the hydrophobic pocket identified by Horio et al. while the 2-amino group provides a synthetic handle for subsequent amide coupling or reductive amination diversification. This scenario leverages the compound's unique combination of a validated 3-substitution pharmacophoric vector with the synthetically enabling 2-amino functionality—a dual feature not present in 3-substituted benzamides lacking the ortho-amino group.

Quote Request

Request a Quote for 2-Amino-3-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.